Ionamin -

Ionamin

Catalog Number: EVT-1594299
CAS Number:
Molecular Formula: C10H16N+
Molecular Weight: 150.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ionamin is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Phentermine(1+) is an organic cation. It is a conjugate acid of a phentermine.
A central nervous system stimulant and sympathomimetic with actions and uses similar to those of DEXTROAMPHETAMINE. It has been used most frequently in the treatment of obesity.
Source

Methoxyphenamine hydrochloride was developed as part of ongoing efforts to create effective anti-obesity medications that minimize the adverse effects linked to older sympathomimetics. It is synthesized through various chemical pathways involving precursors such as o-methoxyphenyl acetone and methylamine. The synthesis methods have been patented, ensuring proprietary techniques for its production.

Classification

Ionamin is classified as a sympathomimetic agent and falls under the category of appetite suppressants. It is distinct from other weight management drugs due to its specific chemical modifications aimed at improving safety and efficacy profiles.

Synthesis Analysis

Methods

The synthesis of methoxyphenamine hydrochloride involves several key steps, primarily focusing on the formation of Schiff bases and subsequent reductions. The general synthetic route can be summarized as follows:

  1. Formation of Schiff Bases: O-methoxyphenyl acetone is reacted with methylamine in a methanol solution, typically in a controlled reactor environment.
  2. Reduction: The resulting Schiff bases undergo reduction using lithium aluminum hydride or sodium borohydride to yield methoxyphenamine base.
  3. Salt Formation: The base is then treated with hydrochloric acid to form the hydrochloride salt, which is the active pharmaceutical ingredient.

Technical Details

  • Reaction Conditions: The reactions are conducted under specific temperature and time conditions to optimize yield. For instance, one method reports a reaction time of 15 hours at 28°C for the formation of Schiff bases, followed by reductions at lower temperatures (around -6°C) for optimal conversion to the hydrochloride salt with yields exceeding 90% in some cases .
Molecular Structure Analysis

Structure

The molecular structure of methoxyphenamine hydrochloride can be represented by its chemical formula C10H14NC_{10}H_{14}N with a molecular weight of approximately 162.23 g/mol. Its structure features a methoxy group attached to a phenyl ring, characteristic of many substituted amphetamines.

Data

  • Molecular Formula: C10H14NC_{10}H_{14}N
  • Molecular Weight: 162.23 g/mol
  • IUPAC Name: 1-(2-Methoxyphenyl)-N-methylpropan-2-amine
Chemical Reactions Analysis

Reactions

Methoxyphenamine hydrochloride participates in various chemical reactions typical of amines and substituted phenols:

  1. Alkylation Reactions: Can react with alkyl halides to form more complex derivatives.
  2. Oxidation Reactions: Susceptible to oxidation under certain conditions, potentially leading to degradation products.
  3. Complexation: Can form complexes with various metals or ligands due to its nitrogen atom.

Technical Details

The reduction steps during synthesis are critical; for example, lithium aluminum hydride is used due to its strong reducing capabilities, allowing for efficient conversion of Schiff bases into the desired amine form .

Mechanism of Action

Process

Ionamin acts primarily by stimulating the central nervous system, particularly affecting neurotransmitters such as norepinephrine and dopamine. This stimulation leads to increased energy expenditure and reduced appetite.

Data

  • Target Receptors: Primarily affects adrenergic receptors.
  • Effects on Neurotransmitters: Increases levels of norepinephrine in synaptic clefts, thereby suppressing hunger signals.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and alcohol, which aids in its formulation for oral administration.

Chemical Properties

  • Stability: Generally stable under standard conditions but sensitive to light and moisture.
  • pH Range: Effective within a specific pH range suitable for absorption in the gastrointestinal tract.
Applications

Scientific Uses

Ionamin is primarily utilized in clinical settings for weight management programs, especially among patients who are obese or overweight and have not achieved adequate results through diet and exercise alone. Its role as an appetite suppressant makes it valuable in multi-faceted obesity treatment plans that may include lifestyle modifications and behavioral therapy.

Introduction to Ionamin in Obesity Pharmacotherapy

Historical Context of Appetite-Suppressant Development

The pursuit of pharmacological agents for obesity management extends far beyond modern medicine, with documented use of purgatives, emetics, and thyroid extracts in ancient Greco-Roman practices and 19th-century Western medicine. These early approaches reflected humoral theories of disease and often caused significant harm without substantive efficacy. The 20th century witnessed a paradigm shift toward neurotropic interventions, beginning with the serendipitous observation of amphetamine's appetite-suppressing properties in the 1930s. This discovery catalyzed intense research into sympathomimetic amines, leading to the synthesis of numerous compounds with structural similarities but varying pharmacodynamic profiles. The period from the 1950s to the 1970s became known as the "Rainbow Pill" era, characterized by often indiscriminate prescribing of amphetamine derivatives and combinations with thyroid hormones, digitalis, and diuretics. These combinations frequently caused severe cardiovascular and metabolic complications, creating a therapeutic landscape fraught with risk and limited regulatory oversight [1].

Phentermine emerged during this complex period, receiving FDA approval in 1959 as a single-agent anorectic. Its development was specifically motivated by the need to retain the appetite-suppressing efficacy of amphetamines while mitigating their profound addictive potential and central nervous system side effects. Structural modifications yielded a compound with significantly reduced dopaminergic activity—the primary pathway implicated in substance dependence—while maintaining potent norepinephrine-releasing properties crucial for appetite suppression. This pharmacological differentiation positioned phentermine as a preferable alternative within the sympathomimetic anorectic class, though its initial deployment still reflected the short-term treatment paradigm dominant at the time [1] [9].

Table 1: Key Milestones in Appetite-Suppressant Development Prior to Ionamin

Time PeriodTherapeutic ApproachRepresentative AgentsPrevailing Limitations
Pre-20th CenturyHumoral RebalancingEmetics (Hyssop), Purgatives, VinegarNo measurable efficacy; significant morbidity
1930s-1950sAmphetamine Derivativesd-Amphetamine, MethamphetamineHigh abuse potential; cardiovascular toxicity
1950s-1970s"Rainbow Pills"Combinations with digitalis, thyroid hormones, diureticsUnpredictable drug interactions; mortality risk
1959Selective SympathomimeticsPhentermine HydrochlorideShort-term use paradigm; tolerance concerns

Ionamin’s Role in the Evolution of Sympathomimetic Anorectics

Ionamin's development represented a sophisticated formulation advance rather than a novel molecular entity. By complexing phentermine with a cationic exchange resin (sulfonated polystyrene), Ionamin achieved modified-release properties distinct from immediate-release phentermine hydrochloride. This technological innovation produced several clinically relevant advantages: prolonged plasma concentrations reducing peak-trough fluctuations, attenuation of the acute stimulatory effects that often compromised medication adherence, and potentially reduced abuse liability despite maintaining the same active moiety. The resin complex formulation allowed for once-daily dosing, significantly improving convenience compared to multiple-dosing regimens required by earlier anorectic formulations [9] [6].

The molecular evolution of sympathomimetic anorectics reveals critical structure-activity relationships that Ionamin leveraged. Phentermine (α,α-dimethylphenethylamine) differs from amphetamine by the addition of two methyl groups on the alpha carbon adjacent to the amine group. This structural modification substantially reduces CNS penetration and dopamine-releasing efficacy, thereby diminishing the euphoric effects and addictive potential that characterize amphetamines. Crucially, phentermine retains approximately 65% of the norepinephrine-releasing potency of amphetamine while demonstrating negligible serotonin activity—a key differentiator from withdrawn agents like fenfluramine and dexfenfluramine. This specific neuropharmacological profile proved instrumental in avoiding the valvulopathy and pulmonary hypertension associated with serotonergic anorectics [3] [6] [9].

Table 2: Molecular and Pharmacodynamic Characteristics of Sympathomimetic Anorectics

CompoundChemical StructureNorepinephrine Release PotencyDopamine Release PotencySerotonin Activity
Amphetamineβ-Phenethylamine+++++++++
MethamphetamineN-methylated amphetamine+++++++++
Phentermine (Ionamin)α,α-Dimethylphenethylamine++++-
Fenfluramine (Withdrawn)Trifluorinated phenethylamine+-++++
DiethylpropionN,N-Diethyl modification+++-

Ionamin's historical significance was further cemented during the "fen-phen" crisis of the 1990s. While the fenfluramine component was withdrawn due to association with valvular heart disease and pulmonary hypertension, rigorous pharmacovigilance revealed no causal link between phentermine monotherapy and these devastating complications. This critical safety distinction preserved Ionamin's therapeutic viability when numerous other anorectics were withdrawn from global markets. The subsequent FDA approval of Qsymia (phentermine/topiramate extended-release) in 2012 further validated phentermine's core pharmacology, incorporating it within a novel multi-target therapeutic strategy. This transition from monotherapy to combination regimens represents the most significant evolution in phentermine-based pharmacotherapy, addressing limitations in efficacy and weight maintenance while leveraging phentermine's established safety profile when used appropriately [1] [7].

Academic Significance of Phentermine-Based Interventions

The academic investigation of Ionamin and phentermine formulations has generated compelling evidence across diverse patient populations. In adults, a rigorous 14-week randomized controlled trial demonstrated substantial efficacy with phentermine monotherapy, resulting in a mean weight reduction of 6.7 ± 2.5 kg compared to 1.9 ± 2.7 kg with placebo (p < 0.001), alongside significant improvements in waist circumference (-6.2 ± 3.5 cm versus -2.0 ± 4.0 cm; p < 0.001). Notably, 95.8% of phentermine-treated subjects achieved clinically meaningful weight loss (≥5% body weight) compared to only 20.8% in the placebo group, establishing its efficacy in achieving therapeutic targets recognized by major endocrinology societies [5].

Perhaps the most significant academic advancement concerns pediatric applications, where therapeutic options remain severely limited. A landmark retrospective cohort study of 30 adolescents (mean age 15.6 years) treated with phentermine monotherapy plus lifestyle intervention demonstrated a mean reduction in the percent of the 95th percentile BMI (%BMIp95) from 137% to 122% over 10 months, representing a 15% improvement in this sensitive metric. Critically, 70% (21/30) of these treatment-resistant adolescents achieved the predefined success threshold of ≥5% decrease in %BMIp95, a magnitude associated with improved cardiometabolic parameters in youth. The absence of serious adverse events in this cohort, coupled with resolution of mild side effects upon dose adjustment, provided preliminary evidence supporting cautious off-label use in severe adolescent obesity under rigorous monitoring [4].

Table 3: Academic Research Findings on Phentermine Efficacy in Pediatric Obesity

Study ParameterBaseline ValuePost-Treatment ValueClinical Significance
Participants (n)3030Treatment-resistant adolescents
Mean %BMIp95137%122%15% reduction
Achieved ≥5% %BMIp95 Reduction-70% (21/30)Associated with improved cardiometabolic risk
Gross Body Weight Reduction-10 kg averageClinically meaningful in severe obesity
Treatment Duration-10 months averageExtends beyond typical 12-week labeling

Beyond clinical outcomes, phentermine formulations like Ionamin hold substantial academic interest for health economic analyses in obesity management. Contemporary cost-effectiveness analyses position phentermine as having the most favorable economic profile among prescription anti-obesity medications, with monthly costs approximately 60% lower than newer agents while delivering clinically significant weight reduction. This economic dimension becomes particularly relevant in chronic weight management, where indefinite pharmacotherapy may be required to sustain benefits. Academic discourse increasingly recognizes phentermine formulations not as obsolete holdovers from a problematic pharmacological past, but as foundational components within modern stratified approaches to obesity treatment—particularly valuable in resource-constrained settings and for severe pediatric cases where options remain limited [1] [4] [8].

Properties

Product Name

Ionamin

IUPAC Name

(2-methyl-1-phenylpropan-2-yl)azanium

Molecular Formula

C10H16N+

Molecular Weight

150.24 g/mol

InChI

InChI=1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3/p+1

InChI Key

DHHVAGZRUROJKS-UHFFFAOYSA-O

Synonyms

Adipex P
Adipex-P
AdipexP
Duromine
Hydrochloride, Phentermine
Ionamine
Phentermine
Phentermine Hydrochloride

Canonical SMILES

CC(C)(CC1=CC=CC=C1)[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.